molecular formula C21H15BrN2 B5222371 5-(4-bromophenyl)-2,4-diphenyl-1H-imidazole

5-(4-bromophenyl)-2,4-diphenyl-1H-imidazole

Cat. No.: B5222371
M. Wt: 375.3 g/mol
InChI Key: JLJPGSZLPNQXEC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,4-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Scientific Research Applications

5-(4-Bromophenyl)-2,4-diphenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2,4-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-bromoacetophenone with benzil in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2,4-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of 5-(4-aminophenyl)-2,4-diphenyl-1H-imidazole.

    Substitution: Formation of 5-(4-methoxyphenyl)-2,4-diphenyl-1H-imidazole.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2,4-diphenyl-1H-imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group enhances its binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2-phenyl-1H-imidazole: Lacks one phenyl group compared to the target compound.

    5-(4-Bromophenyl)-2,4-dimethyl-1H-imidazole: Contains methyl groups instead of phenyl groups.

    5-(4-Bromophenyl)-2,4-diphenyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

5-(4-Bromophenyl)-2,4-diphenyl-1H-imidazole is unique due to the presence of both bromophenyl and diphenyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2,4-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2/c22-18-13-11-16(12-14-18)20-19(15-7-3-1-4-8-15)23-21(24-20)17-9-5-2-6-10-17/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJPGSZLPNQXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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